molecular formula C11H10N2O2 B112229 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 199682-73-0

3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B112229
M. Wt: 202.21 g/mol
InChI Key: QSGGFCPKXTULQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the compound’s role or occurrence in nature or in specific industrial processes.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant parameters.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included.


Scientific Research Applications

Synthesis and Characterization

  • Reductive Amination

    The compound has been utilized in reductive amination reactions. For instance, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was reacted with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent, yielding secondary amines significant in pharmaceuticals and fine chemicals production (Bawa, Ahmad, & Kumar, 2009).

  • Formation of Schiff Bases

    It's been used to react with chitosan, forming Schiff bases of chitosan. These Schiff bases showed antimicrobial activity against various bacteria and fungi, illustrating the compound's potential in creating biologically active materials (Hamed et al., 2020).

  • Creation of Pharmacophore Linked Derivatives

    A derivative of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was used to prepare thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, indicating its versatility in synthesizing diverse pharmacophore-linked compounds (Khalifa, Nossier, & Al-Omar, 2017).

Biological Activities

  • Antimicrobial and Antioxidant Properties

    Derivatives of this compound, such as 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, have been shown to possess antimicrobial and antioxidant activities. This is significant for pharmaceutical applications where such properties are essential (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

  • Antioxidant and Anti-Inflammatory Activity

    1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives synthesized from this compound exhibited notable antioxidant and anti-inflammatory activities, demonstrating its potential in developing anti-inflammatory drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

Additional Applications

  • Ultrasound-Assisted Synthesis

    The compound has been used in ultrasound-assisted synthesis methods to create quinolinyl chalcones with promising antimicrobial properties. This showcases an innovative approach to chemical synthesis using this compound (Prasath et al., 2015).

  • Structural and Spectroscopic Analysis

    Studies involving the compound have also focused on its structural and spectroscopic properties, essential for understanding its physical and chemical characteristics in various applications (Mary et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound. It could be based on the findings of the current analysis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGGFCPKXTULQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353207
Record name 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

199682-73-0
Record name 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.